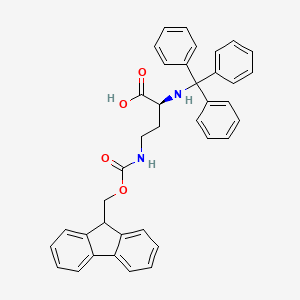

Trt-Dab(Fmoc)-OH

Description

Significance of 2,4-Diaminobutyric Acid (Dab) Derivatives in Biomolecular Engineering and Peptide Design

2,4-Diaminobutyric acid (Dab), a non-proteinogenic amino acid, and its derivatives are of considerable importance in the fields of biomolecular engineering and peptide design. tu-darmstadt.de The presence of two amino groups in its structure enhances its reactivity and versatility as a building block in peptide synthesis. chemimpex.com This unique feature allows for the creation of complex peptide architectures, such as branched and cyclic peptides, which are often associated with improved biological activity and stability.

The incorporation of Dab into peptide sequences can significantly influence their conformational properties and biological functions. For instance, Dab-containing peptides have been investigated for their potential as antimicrobial agents, with studies showing that the strategic placement of Dab can enhance antibacterial activity. nih.govmdpi.com The additional amino group on the side chain can be functionalized to introduce various moieties, such as fluorescent labels, cross-linking agents, or drug conjugates, thereby expanding the applications of the resulting peptides in diagnostics and targeted drug delivery. chemimpex.comchemimpex.com

Furthermore, Dab serves as a precursor for the synthesis of other biologically active compounds and is found in the metabolic pathways of certain bacteria and plants. ontosight.ai Its role in the biosynthesis of some antibiotics underscores its relevance in pharmaceutical research and development. ontosight.ai The ability to introduce Dab into peptides allows researchers to mimic and explore naturally occurring bioactive molecules, as well as to design novel peptidomimetics with tailored properties. sigmaaldrich.com

| Application Area | Significance of Dab Incorporation | Key Research Findings |

|---|---|---|

| Antimicrobial Peptides (AMPs) | Enhances cationic character, crucial for interaction with bacterial membranes. | Systematic replacement of other basic amino acids with Dab can increase the therapeutic index of AMPs. nih.govmdpi.com |

| Peptide-Based Drug Development | Provides a site for conjugation of therapeutic agents or modifying groups to improve pharmacokinetic properties. | Dab-containing somatostatin (B550006) analogs have shown therapeutic potential. medchemexpress.com |

| Bioconjugation | The side-chain amino group serves as a handle for attaching peptides to other biomolecules or surfaces. chemimpex.com | Enables the creation of targeted drug delivery systems and diagnostic tools. |

| Complex Peptide Architectures | Facilitates the synthesis of branched and cyclic peptides with constrained conformations. | Such structures can lead to increased stability and receptor-binding affinity. |

| Biosynthesis and Natural Products | Dab is a component of certain naturally occurring antibiotics. ontosight.ai | Research into Dab-containing natural products can inspire the design of new therapeutic agents. |

Evolution and Strategic Role of Protecting Group Orthogonality in Complex Amino Acid Synthesis, Highlighting Trityl (Trt) and Fluorenylmethyloxycarbonyl (Fmoc) Strategies

The synthesis of complex peptides, especially those containing polyfunctional amino acids, is critically dependent on the use of protecting groups. researchgate.net These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions during peptide chain elongation. biosynth.com The evolution of protecting group chemistry has been a cornerstone of advancements in peptide synthesis, with the concept of orthogonality being a particularly significant development. peptide.com

Orthogonality in this context refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, without affecting the others. peptide.comwikipedia.org This allows for the selective deprotection and modification of specific sites within a growing peptide chain, which is essential for creating complex structures like branched or cyclic peptides. peptide.com

Two of the most widely used protecting groups in modern peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) group and the trityl (Trt) group. researchgate.netpeptide.com The Fmoc group is typically used to protect the α-amino group of an amino acid and is base-labile, meaning it can be removed with a mild base like piperidine (B6355638). researchgate.netbeilstein-journals.org The Trt group, on the other hand, is acid-labile and is often used to protect the side chains of amino acids such as cysteine, asparagine, glutamine, and histidine. peptide.comontosight.ai The lability of the Trt group can be modulated by substitution on the phenyl rings, leading to derivatives like the methoxytrityl (Mmt) and methyltrityl (Mtt) groups, which have different sensitivities to acid. peptide.com

The combination of the base-labile Fmoc group for the α-amine and an acid-labile group like Trt for the side chain forms a powerful orthogonal protection scheme. peptide.comontosight.ai This strategy allows for the iterative deprotection of the α-amino group for chain elongation under basic conditions, while the side-chain protecting groups remain intact. The side-chain protecting groups are then typically removed at the end of the synthesis using a strong acid, often in a single step along with cleavage of the peptide from the solid support. iris-biotech.de This Fmoc/t-Bu strategy (where t-Bu refers to the acid-labile tert-butyl group, similar in principle to Trt) is the dominant method in solid-phase peptide synthesis (SPPS) today. nih.gov

| Protecting Group | Chemical Name | Protected Functional Group | Cleavage Condition | Key Features |

|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group | Base (e.g., 20% piperidine in DMF) beilstein-journals.org | Base-labile; allows for iterative deprotection during chain elongation. researchgate.net |

| Trt | Trityl (Triphenylmethyl) | Side-chain functional groups (e.g., thiol, amide, imidazole) peptide.com | Acid (e.g., Trifluoroacetic acid - TFA) peptide.com | Acid-labile; provides orthogonal protection to the Fmoc group. peptide.com |

Contextualizing Trt-Dab(Fmoc)-OH within Modern Solid-Phase Peptide Synthesis (SPPS) Paradigms

The chemical compound Nα-Trityl-Nγ-(9-fluorenylmethyloxycarbonyl)-2,4-diaminobutyric acid, or this compound, is a specialized building block designed for use in modern Solid-Phase Peptide Synthesis (SPPS). Its structure is a prime example of the application of orthogonal protecting group strategies for the incorporation of non-proteinogenic amino acids into peptides.

In this molecule, the α-amino group of the 2,4-diaminobutyric acid is protected by the acid-labile Trityl (Trt) group, while the side-chain γ-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This "reverse" or "orthogonal" protection scheme is strategically important for specific applications in SPPS.

The primary utility of this compound lies in its ability to facilitate site-specific modification of the peptide chain while it is still attached to the solid support. After the full-length peptide has been assembled, the γ-Fmoc group on the Dab side chain can be selectively removed using a mild base, such as piperidine, without affecting the acid-labile Trt group on the N-terminus or other acid-labile side-chain protecting groups. peptide.com This exposes a free amino group on the Dab side chain, which can then be used for:

On-resin cyclization: The newly exposed amino group can be reacted with the N-terminal carboxyl group (after cleavage of its protecting group) or another reactive side chain to form a cyclic peptide.

Branched peptide synthesis: A second peptide chain can be synthesized starting from the deprotected Dab side-chain amine. sigmaaldrich.com

Conjugation: A variety of molecules, such as fluorophores, biotin (B1667282), lipids, or polyethylene (B3416737) glycol (PEG), can be attached to the Dab side chain to impart specific properties to the peptide. nih.govnih.gov

This level of control is crucial for the synthesis of complex peptide structures that are increasingly important in drug discovery and materials science. sigmaaldrich.combeilstein-journals.org The use of building blocks like this compound within the Fmoc-SPPS framework allows for the efficient and precise construction of peptides with sophisticated architectures and functionalities that would be difficult to achieve with standard proteinogenic amino acids and conventional protection schemes. nih.gov

| Synthetic Goal | Role of this compound | Stepwise Process |

|---|

| On-Resin Side-Chain Modification | Provides a selectively deprotectable side-chain amine. | 1. Incorporate this compound into the peptide chain during SPPS. 2. After chain assembly, selectively remove the γ-Fmoc group with base. 3. React the exposed side-chain amine with the desired molecule. 4. Cleave the final modified peptide from the resin, removing the Trt and other acid-labile protecting groups. | | Branched Peptide Synthesis | Acts as a branching point on the peptide backbone. | 1. Synthesize the main peptide chain incorporating this compound. 2. Selectively deprotect the Dab side chain. 3. Synthesize a second peptide chain from the side-chain amine. 4. Final cleavage and deprotection. sigmaaldrich.com | | Peptide Cyclization | Provides a side-chain nucleophile for intramolecular reaction. | 1. Incorporate this compound into the linear peptide sequence. 2. Selectively remove the γ-Fmoc group. 3. Deprotect the N-terminal amino group. 4. Activate the C-terminal carboxyl group and react with the Dab side-chain amine to form a cyclic peptide. |

Structure

3D Structure

Properties

Molecular Formula |

C38H34N2O4 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C38H34N2O4/c41-36(42)35(24-25-39-37(43)44-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35,40H,24-26H2,(H,39,43)(H,41,42)/t35-/m0/s1 |

InChI Key |

JMFPYXLXMLDIOH-DHUJRADRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Methodological Advancements in the Synthesis and Post Synthetic Derivatization of Trt Dab Fmoc Oh

Optimized Synthetic Routes for the Preparation of Trt-Dab(Fmoc)-OH

The efficient synthesis of this compound is paramount for its widespread application. Research has focused on developing routes that maximize yield and purity while ensuring stereochemical control.

Strategies for Enhanced Yield and Purity in this compound Synthesis

The principles of this optimized synthesis can be adapted for the preparation of this compound by substituting the Boc protection step with a tritylation step. The use of microwave-assisted solid-phase synthesis has also been shown to improve efficiency and yield in peptide synthesis, a technique that could be applied to the synthesis of precursors for this compound. acs.org Furthermore, ultrasound-assisted synthesis has been demonstrated to enhance coupling efficiencies and reduce reaction times in Fmoc-based SPPS, suggesting its potential to improve the synthesis of this and other complex amino acid derivatives. researchgate.net

| Starting Material | Key Reagents | Solvent System | Key Advantages |

| Fmoc-Gln-OH | Iodobenzene diacetate (DiPa), (Boc)2O, NaOH | Acetonitrile, Ethyl acetate, Water, Acetone | Two-step process, avoids heavy metal catalysts, suitable for large-scale production. google.com |

Investigation of Stereochemical Integrity During the Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is a critical aspect of amino acid synthesis. During the synthesis of peptide chains, racemization can occur, particularly during coupling reactions. While specific studies on the stereochemical integrity during the synthesis of this compound itself are not extensively detailed in the provided results, the broader context of peptide synthesis highlights the importance of this factor. For instance, in the synthesis of cyclic melanotropin peptide analogues, no detectable racemization was observed during repetitive coupling steps to secondary amines. nih.gov The choice of coupling reagents and conditions plays a significant role in preventing epimerization.

Selective Functionalization and Derivatization Strategies Utilizing this compound

The true utility of this compound lies in the orthogonal nature of its protecting groups, which allows for selective deprotection and subsequent site-specific modification.

Controlled Deprotection Methodologies for Trt and Fmoc Groups in this compound

The Fmoc and Trt groups are strategically chosen for their distinct lability, enabling a hierarchical deprotection strategy. iris-biotech.de

Fmoc Group Removal: The Fmoc group, protecting the α-amino group, is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). acs.orgiris-biotech.de This deprotection is a standard step in Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to the growing peptide chain. peptide.com In some cases, for slow or incomplete Fmoc deprotection, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a stronger, non-nucleophilic base to improve the deprotection yield. peptide.com

Trt Group Removal: The trityl (Trt) group, protecting the γ-amino group of the diaminobutyric acid side chain, is acid-labile. It can be selectively removed under mild acidic conditions, leaving the Fmoc group and other acid-labile groups like tert-butyl (tBu) intact. cblpatras.gr A common method for on-resin detritylation involves treatment with a low concentration of trifluoroacetic acid (TFA) (1-3%) in dichloromethane (B109758) (DCM). nih.gov This selective deprotection exposes the side-chain amino group for further modification while the peptide remains attached to the solid support. Alternative, milder conditions for Trt removal have also been investigated to avoid premature cleavage of other protecting groups. nih.gov For example, prolonged treatment with 30% perfluoro-tert-butanol (B1216648) in DCM has been shown to selectively deprotect an O-Trt group. nih.gov The choice of deprotection conditions can be critical, as the efficiency of Trt group removal can be sequence-dependent. peptide.com

| Protecting Group | Reagent | Conditions | Selectivity |

| Fmoc | Piperidine | 20-50% in DMF | Base-labile; removed to allow peptide chain elongation. acs.orgiris-biotech.de |

| Fmoc | DBU | Can replace piperidine for difficult deprotections. peptide.com | Stronger base; non-nucleophilic. peptide.com |

| Trt | Trifluoroacetic Acid (TFA) | 1-3% in DCM | Acid-labile; allows for selective side-chain deprotection on-resin. nih.gov |

| Trt | Perfluoro-tert-butanol | 30% in DCM (prolonged treatment) | Milder acid alternative for selective deprotection. nih.gov |

Site-Specific Modification of the Diaminobutyric Acid Moiety within this compound

The selective removal of the Trt group from the γ-amino function of the diaminobutyric acid residue opens up a plethora of possibilities for site-specific modifications. Once deprotected, this primary amine can be used as a handle for various chemical transformations.

This strategy is instrumental in the synthesis of:

Branched peptides: A second peptide chain can be initiated from the deprotected side-chain amine.

Cyclic peptides: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or another side-chain carboxyl group, leading to head-to-side-chain or side-chain-to-side-chain cyclization.

Conjugated peptides: The exposed amine can be functionalized with a variety of molecules, such as fluorescent dyes, biotin (B1667282), lipids, or other reporter groups, allowing for the creation of sophisticated molecular probes. iris-biotech.de For example, Fmoc-Dab(Mtt)-OH, a related derivative, is used for selective deprotection and subsequent modification of the Dab side chain. peptide.comrsc.org

Strategic Applications of Trt Dab Fmoc Oh in Advanced Peptide and Peptidomimetic Synthesis

Integration of Trt-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS) for Complex Architectures

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the incorporation of specialized amino acid derivatives like this compound is instrumental in expanding its capabilities beyond linear sequences. peptide.com The orthogonal nature of the Fmoc and Trt protecting groups is central to its utility. peptide.comresearchgate.net The Fmoc group can be selectively removed using a base, typically piperidine (B6355638), to allow for peptide chain elongation, while the Trt group remains stable under these conditions. chempep.com Conversely, the Trt group can be selectively cleaved with mild acid, leaving the Fmoc group and other acid-stable protecting groups intact. peptide.com This orthogonality is fundamental for the synthesis of complex structures such as branched and cyclic peptides.

In the assembly of branched peptides, this compound can be incorporated into the main peptide chain. After the completion of the primary sequence, the N-terminal Fmoc group can be left on or replaced with another protecting group like Boc. Subsequently, the side-chain Trt group of the Dab residue is selectively removed to expose the γ-amino group, which then serves as a new point for peptide chain elongation, creating a branched structure. This strategy has been widely adopted for creating structures like multiple antigenic peptides (MAPs). biotage.com

Optimization of Coupling Conditions for this compound in SPPS

The successful incorporation of this compound into a growing peptide chain during SPPS hinges on the optimization of coupling conditions to ensure high yields and purity. The choice of coupling reagents and additives is critical. Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are commonly employed in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA). chempep.comresearchgate.net These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive species, facilitating amide bond formation.

However, studies have shown that certain building blocks, like Fmoc-Dab(Mtt)-OH (a close analog to this compound), can undergo rapid lactamization as a side reaction during the activation step, leading to poor coupling efficiency. nih.gov This highlights the importance of carefully selecting coupling conditions. For sterically hindered couplings or problematic sequences, more potent reagents like HATU may be necessary. chempep.com Pre-activation of the amino acid should be carefully timed, as prolonged activation can sometimes lead to unwanted side reactions. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress racemization and improve coupling efficiency. ub.edu

Table 1: Common Coupling Reagents and Conditions for SPPS

| Coupling Reagent | Activating Agent | Additive | Base | Key Considerations |

| HBTU/TBTU | Uronium Salt | HOBt | DIPEA | Widely used, efficient. Potential for guanidinylation of the free amine if not pre-activated. chempep.com |

| HATU | Aminium Salt | HOAt | DIPEA/Collidine | More potent than HBTU, good for hindered couplings. chempep.com |

| DIC/HOBt | Carbodiimide | HOBt | - | Classic method, can lead to N-acylurea formation. HOBt suppresses racemization. ub.edu |

| PyBOP | Phosphonium Salt | - | DIPEA | Efficient, but can be more expensive. |

This table provides a general overview. Optimal conditions may vary based on the specific peptide sequence and resin.

Minimizing Side Reactions and Racemization During this compound Incorporation

Several side reactions can occur during the incorporation of amino acids in SPPS, and these must be minimized to ensure the synthesis of the correct peptide. Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern, especially for certain amino acids like cysteine and histidine. peptide.com While Dab is not as prone to racemization as histidine, the activation step required for coupling can still lead to epimerization. nih.gov The use of additives like HOBt or 6-Cl-HOBt is a standard practice to suppress this side reaction. peptide.com

Another potential side reaction is the formation of diketopiperazines, particularly at the dipeptide stage, which can lead to the cleavage of the peptide from the resin. peptide.com This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well. Using a bulky resin like 2-chlorotrityl chloride resin can sterically hinder this intramolecular cyclization. peptide.com

Aggregation of the growing peptide chain on the resin can also pose a significant problem, leading to incomplete coupling and deprotection steps. peptide.com This is sequence-dependent and often occurs with hydrophobic peptides. Strategies to mitigate aggregation include using chaotropic salts, switching to a more polar solvent like N-methylpyrrolidone (NMP), or employing microwave-assisted synthesis to enhance reaction kinetics. peptide.com

Utility of this compound in Convergent and Fragment-Based Peptide Synthesis

This compound is valuable in this context as it allows for the creation of orthogonally protected peptide fragments. A fragment can be synthesized with a C-terminal Dab residue where the side-chain Trt group remains in place. This protected fragment can then be coupled to another fragment through standard peptide bond formation. The Trt group on the Dab side chain can be selectively removed at a later stage to allow for further modification or cyclization. This approach has been utilized in the synthesis of complex molecules like cyclic polyamide libraries. acs.org

Role of this compound in the Construction of Cyclic Peptides and Peptide Mimetics

Cyclic peptides and peptidomimetics are of great interest in drug discovery due to their enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. nih.gov The conformational constraint imposed by cyclization often locks the peptide into a bioactive conformation. scispace.com this compound serves as a key building block in the synthesis of these structures, providing a versatile handle for macrocyclization.

Macrocyclization Strategies Employing this compound as a Multifunctional Handle

The orthogonal protection of this compound allows for several macrocyclization strategies. A common approach involves synthesizing a linear peptide on a solid support containing a Dab(Trt) residue. After the linear sequence is assembled, the N-terminal Fmoc group is removed, and the side-chain Trt group of the Dab residue is also selectively cleaved. This exposes both the N-terminal α-amino group and the side-chain γ-amino group, which can then be joined together to form a lactam bridge, resulting in a cyclic peptide. ub.edu This head-to-side-chain cyclization is a widely used method.

Alternatively, the side chain of Dab can be used to form a lactam bridge with the C-terminus of the peptide. In this case, after the linear peptide is synthesized, it is cleaved from the resin while keeping the side-chain protecting groups intact. The cyclization is then performed in solution under dilute conditions to favor intramolecular reaction over intermolecular polymerization. universiteitleiden.nl The choice between on-resin or solution-phase cyclization depends on factors such as the peptide sequence and the desired scale of the synthesis. universiteitleiden.nl

Furthermore, the Dab side chain can be used as an anchor point for more complex cyclization strategies, including the formation of bicyclic peptides. chemrxiv.orgiris-biotech.de For instance, after the formation of a first cyclic structure, the Dab side chain can be deprotected and used to form a second ring, leading to highly constrained and structurally complex molecules.

Design and Synthesis of Conformationally Constrained Peptides Incorporating this compound

The incorporation of this compound can be strategically used to introduce conformational constraints into a peptide backbone, thereby influencing its three-dimensional structure and biological activity. By creating a lactam bridge involving the Dab side chain, a defined turn or loop can be induced in the peptide sequence. researchgate.net This is particularly useful in mimicking the secondary structures of proteins, such as β-turns, which are often involved in molecular recognition events.

The design of such conformationally constrained peptides often involves computational modeling to predict the optimal ring size and position of the Dab residue to achieve the desired conformation. The synthesis then follows the principles of SPPS and macrocyclization described above. The ability to precisely control the point of cyclization through the use of this compound is crucial for the successful synthesis of these tailored peptidomimetics. The resulting constrained peptides often exhibit improved proteolytic stability and receptor binding affinity, making them promising candidates for therapeutic development. nih.gov

This compound in the Assembly of Branched and Multi-Functionalized Peptides

The construction of branched peptides, where one or more peptide chains are attached to the side chain of an amino acid in a central peptide backbone, relies heavily on orthogonal protection strategies. The use of amino acids with two distinct, selectively removable protecting groups is fundamental to this process. iris-biotech.debiosynth.com this compound and its isomers, such as Fmoc-Dab(Trt)-OH, are key building blocks for this purpose.

In a standard Fmoc solid-phase peptide synthesis (SPPS) workflow, an Fmoc-Dab(side-chain PG)-OH derivative can be incorporated into a growing peptide chain. nih.gov After incorporation, the side-chain protecting group can be selectively removed on the solid support without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups (like Boc or tBu). This exposes the side-chain amine of the Dab residue, which then serves as an initiation point for the synthesis of a new peptide chain, creating a branched structure.

The choice of the side-chain protecting group is critical and dictates the deprotection conditions. While the title compound features an Fmoc group on the side chain and a Trt group on the alpha-amine (making it suitable for Boc-SPPS), the isomeric Fmoc-Dab(Trt)-OH is more common in Fmoc-SPPS. The Trt group is highly sensitive to acid and can be removed with dilute trifluoroacetic acid (TFA), conditions that leave most other standard protecting groups intact. peptide.com This allows for the on-resin modification of the Dab side chain. Other protecting groups like Mtt (4-methyltrityl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are also frequently employed for this purpose due to their specific cleavage conditions. nih.govsigmaaldrich.com For instance, the Mtt group can be removed with highly diluted TFA, while the ivDde group is cleaved using hydrazine. sigmaaldrich.com

The utility of these building blocks extends to the creation of multi-functionalized peptides, where different functionalities (e.g., multiple distinct peptide chains, labels, or cargo molecules) can be attached to the same core structure. By using a combination of different orthogonally protected amino acids, chemists can achieve precise, site-specific modifications at various points along the peptide backbone.

Table 1: Orthogonal Protecting Groups for Diamino Acid Side Chains in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., >50% TFA) | Base, mild acid, Pd(0) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Acid, Pd(0), hydrazine |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), H₂/Pd | Base, hydrazine |

| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM, HFIP) | Base, hydrazine, Pd(0) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF | Acid, base (piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Acid, base |

This table presents a summary of common protecting groups and their typical cleavage reagents, essential for planning orthogonal synthesis strategies. peptide.comsigmaaldrich.com

This compound in Bioconjugation and Chemical Ligation Strategies

Bioconjugation, the covalent attachment of molecules to biomolecules like peptides, and chemical ligation, the joining of two peptide fragments, are powerful techniques for creating complex functional probes, therapeutics, and materials. The incorporation of a uniquely reactive handle into a peptide sequence is a prerequisite for these modifications. The 2,4-diaminobutyric acid (Dab) residue, when incorporated into a peptide chain using a precursor like this compound, provides a versatile primary amine on its side chain that can serve as such a handle. researchgate.netmdpi.com

Once the peptide is assembled, the side-chain protecting group (in this case, Fmoc) can be selectively removed to unmask the nucleophilic amine. This amine can then be targeted with a wide array of electrophilic reagents to attach other molecules of interest site-specifically. This approach is fundamental to native chemical ligation (NCL) extensions and other bioconjugation methods that require a specific reactive site away from the N-terminus. iris-biotech.descispace.comresearchgate.net

Applications in Bioorthogonal Ligation Reactions through Dab-Derived Functionality

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. acs.org The primary amine of the Dab side chain is not itself bioorthogonal, but it serves as a convenient attachment point to install a bioorthogonal functional group. rsc.org

After selective deprotection of the Dab side chain on the resin, it can be acylated with a variety of reagents to introduce functionalities like azides or alkynes, which are the cornerstone groups for "click chemistry." bachem.com For example, reacting the free amine with an N-hydroxysuccinimide (NHS) ester of an azido-containing carboxylic acid will covalently attach an azide (B81097) group to the peptide. This peptide, now equipped with a bioorthogonal handle, can be ligated to another molecule bearing a terminal alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org Similarly, other bioorthogonal pairs, such as tetrazine and trans-cyclooctene, or oxime and aldehyde/ketone, can be utilized by modifying the Dab side chain with the appropriate reactive partner. iris-biotech.de

Table 2: Conversion of Dab Side-Chain Amine to Bioorthogonal Handles

| Target Handle | Reagent Example | Resulting Functionality | Bioorthogonal Reaction Partner |

|---|---|---|---|

| Azide | Azidoacetic acid NHS ester | -NH-CO-CH₂-N₃ | Alkyne, Cyclooctyne |

| Terminal Alkyne | Pentynoic acid NHS ester | -NH-CO-(CH₂)₂-C≡CH | Azide |

| Aldehyde | 4-Formylbenzoic acid | -NH-CO-C₆H₄-CHO | Aminooxy, Hydrazine |

| Aminooxy | Boc-aminooxyacetic acid NHS ester | -NH-CO-CH₂-O-NH₂ | Aldehyde, Ketone |

This table illustrates how the primary amine on the Dab side chain can be derivatized to install various bioorthogonal functionalities, enabling a wide range of specific chemical ligations.

Site-Directed Incorporation of Chemical Probes and Labels Using this compound

The ability to label peptides at specific sites with probes is crucial for studying their localization, interactions, and function. This compound allows for the precise placement of a reactive handle within a peptide sequence for the attachment of such probes. nih.gov This site-directed labeling overcomes the limitations of N-terminal or C-terminal labeling, which may interfere with the peptide's biological activity or may not be in the desired location for a particular experiment.

The strategy is straightforward: the peptide is synthesized with this compound at the desired position. Following the synthesis, the side-chain Fmoc group is selectively cleaved, and the exposed amine is reacted with a probe that has a compatible electrophilic group, such as an NHS ester or an isothiocyanate. mdpi.com This method allows for the incorporation of a wide variety of labels, including:

Fluorescent Probes: Dyes like fluorescein, rhodamine, or cyanine (B1664457) can be attached to visualize the peptide in cells or tissues. bachem.com

Affinity Tags: Molecules like biotin (B1667282) can be conjugated to facilitate purification, immobilization, or detection using streptavidin-based systems.

Photochemical Probes: Cross-linking agents can be incorporated to study peptide-protein interactions by covalently trapping binding partners upon photoactivation. rsc.org

Table 3: Examples of Chemical Probes for Labeling via Dab Side Chain

| Probe Type | Example Probe | Reactive Group for Conjugation | Application |

|---|---|---|---|

| Fluorescent Label | Fluorescein isothiocyanate (FITC) | Isothiocyanate (-NCS) | Fluorescence Microscopy, Flow Cytometry |

| Affinity Tag | Biotin-NHS ester | N-Hydroxysuccinimide ester | Protein purification, Western blotting |

| Photocrosslinker | Benzophenone carboxylic acid | Carboxylic acid (activated) | Identifying protein interaction partners |

| Spin Label | MTSL-NHS ester | N-Hydroxysuccinimide ester | Electron Paramagnetic Resonance (EPR) |

This table provides examples of different classes of chemical probes that can be site-specifically attached to a peptide using the Dab side-chain amine as a reactive handle.

Assembly of Hybrid Biomolecules and Neoglycopeptides Utilizing this compound

The synthetic versatility offered by the Dab side chain extends to the assembly of complex hybrid biomolecules and neoglycopeptides. Hybrid biomolecules are conjugates of peptides with other classes of molecules, such as lipids (lipopeptides), nucleic acids (peptide-nucleic acid conjugates), or therapeutic small molecules (peptide-drug conjugates), to enhance their properties. mdpi.comresearchgate.netchinesechemsoc.org

The exposed amine on the Dab side chain provides a convenient point of attachment for these moieties. For example, a lipid tail can be coupled to the Dab residue to increase the peptide's membrane association and serum half-life. Similarly, a cytotoxic drug can be attached to a cell-penetrating peptide via a Dab linker to create a targeted therapeutic agent. mdpi.com

A particularly important application is the synthesis of neoglycopeptides, which are peptides decorated with carbohydrate moieties. nih.govcreative-biolabs.com Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. Synthesizing homogeneous glycopeptides is essential for studying the roles of specific glycans. By incorporating this compound, a reactive amine can be placed at a desired position. This amine can then be coupled to a carbohydrate that has been activated, for instance, as a glycosyl isothiocyanate or an NHS-activated acid, to form the neoglycopeptide. nih.govlu.se This post-synthesis, on-resin glycosylation strategy provides a powerful route to custom-designed glycopeptides for research in glycobiology and the development of novel therapeutics.

Advanced Analytical and Spectroscopic Characterization Methodologies for Trt Dab Fmoc Oh and Its Peptide Conjugates

Application of High-Resolution Mass Spectrometry for Sequence Verification and Purity Assessment of Trt-Dab(Fmoc)-OH Derivatives

The process typically involves ionization of the peptide, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), followed by mass analysis in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. biorxiv.org The resulting mass spectrum provides a precise mass-to-charge ratio (m/z) of the peptide. For instance, in the analysis of a crude peptide, the monoisotopic mass can be calculated and compared to the experimentally found mass, with a high degree of accuracy confirming the peptide's identity. rsc.org

In the context of peptide synthesis, HRMS is not only used for the final product but can also be applied to monitor the progress of the synthesis and to characterize any side products. For example, after solid-phase peptide synthesis (SPPS), the crude peptide is often analyzed by LC-MS to confirm the successful synthesis before proceeding to purification. rsc.org This initial analysis can reveal the presence of deletion sequences or other impurities, guiding the subsequent purification strategy.

Tandem mass spectrometry (MS/MS) is a further extension of this technique that provides sequence information. In an MS/MS experiment, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern, which typically consists of b- and y-ions, allows for the determination of the amino acid sequence, confirming the correct incorporation of this compound and other amino acid residues.

The purity of the final peptide conjugate is also a critical parameter that can be assessed using HRMS coupled with a separation technique like liquid chromatography (LC). The total ion chromatogram (TIC) from an LC-MS analysis can reveal the presence of multiple components in a sample. nih.gov By comparing the peak area of the desired peptide to the total area of all peaks, a semi-quantitative assessment of purity can be made. For more accurate purity determination, this is often complemented by other analytical techniques such as HPLC with UV detection. biorxiv.orgacs.org

Table 1: Representative HRMS Data for Peptide Characterization

| Parameter | Description | Example Value |

| Ionization Technique | Method used to generate ions from the sample. | Electrospray Ionization (ESI) biorxiv.org |

| Mass Analyzer | Type of analyzer used to separate ions based on their m/z ratio. | Time-of-Flight (TOF) biorxiv.org |

| Mass Range | The range of m/z values scanned by the mass spectrometer. | 300–3000 m/z nih.gov |

| Calculated Mass | The theoretical monoisotopic mass of the peptide. | 1607.8784 Da rsc.org |

| Observed Mass | The experimentally determined mass of the peptide. | 1607.8744 Da rsc.org |

| Mass Accuracy | The difference between the calculated and observed mass, typically in parts per million (ppm). | < 5 ppm |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Peptides Containing this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of peptides incorporating this compound in solution. uq.edu.au While mass spectrometry provides information about the primary structure (the amino acid sequence), NMR can reveal the three-dimensional arrangement of the atoms, which is crucial for understanding a peptide's biological function. researchgate.net

The process of NMR analysis for a peptide begins with the assignment of the resonances in the NMR spectrum to specific nuclei within the peptide. This is typically achieved through a series of two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). ub.edu TOCSY experiments establish correlations between all protons within a single amino acid residue, while NOESY experiments identify protons that are close to each other in space, regardless of their position in the primary sequence. researchgate.net

Once the resonances are assigned, the conformational analysis can begin. The chemical shifts of the protons, particularly the amide (NH) and alpha-protons (Hα), can provide initial indications of secondary structure elements like helices and β-sheets. researchgate.net For example, upfield shifts of Hα protons are often indicative of a helical conformation. researchgate.net

Further structural details are obtained from the analysis of nuclear Overhauser effects (NOEs). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons, providing a set of distance restraints that can be used to calculate the 3D structure of the peptide. researchgate.net

In addition to distance restraints from NOEs, scalar coupling constants (J-couplings) can provide information about dihedral angles within the peptide backbone. researchgate.net Specifically, the ³J(HN,Hα) coupling constant is related to the phi (φ) torsion angle through the Karplus equation. researchgate.net

Table 2: Key NMR Parameters for Peptide Structural Analysis

| NMR Parameter | Information Provided | Typical Experiment |

| Chemical Shifts (δ) | Local electronic environment, secondary structure. researchgate.net | 1D ¹H, 2D ¹H-¹³C HSQC |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (< 5 Å). researchgate.net | 2D NOESY, ROESY ub.edu |

| Scalar Coupling Constants (³J) | Dihedral angles (e.g., φ). researchgate.net | 1D ¹H, 2D COSY |

| Temperature Coefficients | Involvement of amide protons in hydrogen bonding. researchgate.net | Series of 1D ¹H spectra at different temperatures |

Chromatographic Techniques (e.g., RP-HPLC, UPLC) for Purification and Analytical Evaluation of this compound and its Synthesized Constructs

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental to the purification and analytical evaluation of this compound and its peptide conjugates. ub.edu These methods separate molecules based on their hydrophobicity, allowing for the isolation of the desired peptide from a complex mixture of reactants, byproducts, and deletion sequences that are often present after solid-phase peptide synthesis. nih.gov

In RP-HPLC and UPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). acs.orgmdpi.com Peptides are injected onto the column and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and therefore elute later than more hydrophilic peptides.

The primary application of these techniques in the context of this compound containing peptides is for purification. acs.orgnih.gov After cleavage from the solid support, the crude peptide mixture is subjected to preparative RP-HPLC. acs.org Fractions are collected as they elute from the column, and those containing the pure peptide, as determined by analytical HPLC or LC-MS, are pooled and lyophilized. The choice of gradient is crucial for achieving good separation and can be optimized based on an initial analytical run of the crude material. nih.gov

Analytical RP-HPLC and UPLC are used to assess the purity of the final peptide product. acs.org A small amount of the purified peptide is injected onto an analytical column, and the resulting chromatogram is analyzed. A single, sharp peak is indicative of a high-purity sample. The purity is often quantified by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. rsc.org A purity of ≥95% is often required for subsequent applications. acs.org

UPLC offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles. ub.edu This makes UPLC particularly well-suited for the rapid analysis of complex peptide mixtures and for high-throughput screening applications.

Table 3: Typical RP-HPLC/UPLC Parameters for Peptide Analysis

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | The solid support in the column. | C18-silica acs.org |

| Mobile Phase A | The aqueous component of the eluent. | Water with 0.1% TFA acs.org |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile with 0.1% TFA acs.org |

| Gradient | The change in mobile phase composition over time. | e.g., 5% to 95% B over 15 minutes biorxiv.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1 mL/min (analytical), 12 mL/min (preparative) acs.org |

| Detection | The method used to detect the eluting peptides. | UV absorbance at 214 nm acs.org |

Theoretical and Computational Investigations of Trt Dab Fmoc Oh and Its Role in Peptide Architecture

Molecular Dynamics Simulations and Conformational Analysis of Peptides Incorporating Trt-Dab(Fmoc)-OH

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov For peptides, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with their environment, which are essential for understanding biological function and for rational drug design. nih.gov

The incorporation of a residue like this compound into a peptide sequence would be expected to impose significant conformational constraints. This is due to the immense steric bulk of the fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino nitrogen and the triphenylmethyl (trityl, Trt) group protecting the side-chain amine. The PhFl protecting group, which is structurally similar to Fmoc, has been noted for its steric bulk allowing for high regioselectivity in reactions due to shielding effects. acs.org

A molecular dynamics simulation of a peptide containing this residue would likely reveal the following:

Reduced Local Flexibility: The peptide chain in the immediate vicinity of the this compound residue would exhibit reduced motion. This is in contrast to naturally occurring peptides, which often display a high degree of conformational mobility. acs.org

Stabilization of Folds: In some cases, strategically placed bulky residues can help stabilize specific secondary structures, such as β-turns or helices, by preventing unfolding. nih.gov MD simulations could predict whether the presence of this compound contributes to a stable, predictable fold.

While specific simulation data for this compound is unavailable, the table below outlines typical parameters used for MD simulations of peptides, which would be applicable for studying a system containing this residue.

| Parameter | Typical Value / Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS, OPLS-AA | Defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent (water), which is crucial for accurately representing hydrophobic effects and hydrogen bonding. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The length of the simulation must be sufficient to observe the conformational changes and reach equilibrium. nih.gov |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure to mimic physiological or experimental conditions. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a larger system by replicating the simulation box in all directions, avoiding edge effects. |

| Analysis Metrics | RMSD, Radius of Gyration, Secondary Structure, H-bonds | Quantifies conformational stability (RMSD), compactness (Radius of Gyration), structural elements, and specific interactions over time. nih.gov |

Quantum Chemical Calculations on the Reactivity and Selectivity of this compound in Peptide Bond Formation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model the transition states of chemical reactions. This allows for the prediction of reaction pathways, activation energies, and kinetic feasibility. In peptide synthesis, these calculations can elucidate the mechanism of peptide bond formation and predict potential side reactions like epimerization. mdpi.com

The reactivity of this compound in a standard peptide coupling reaction is governed by two main factors: the nucleophilicity of its alpha-amino group and the steric hindrance around it.

Electronic Effects: The Fmoc group, being an electron-withdrawing carbamate, slightly reduces the nucleophilicity of the alpha-nitrogen it protects. This protection is essential to prevent uncontrolled polymerization.

Steric Hindrance: The primary determinant of reactivity for this molecule is the profound steric hindrance. Both the Fmoc and Trt groups are exceptionally bulky. During a coupling step where this compound is the N-terminal residue (after its Fmoc group has been removed), the large Trt group on the side chain would sterically clash with the incoming activated amino acid, potentially slowing down the reaction rate. Similarly, when the carboxyl group of this compound is activated for coupling, the bulky protecting groups can impede the approach of the incoming nucleophilic amine.

Furthermore, computational studies could investigate potential side reactions. For instance, the building block Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under certain coupling conditions, a side reaction that dramatically reduces synthesis efficiency. rsc.org Quantum calculations could predict the likelihood of a similar intramolecular cyclization for this compound. Studies have also investigated epimerization during coupling, noting that residues like Fmoc-Ser(Trt)-OH can be prone to racemization under basic conditions. mdpi.com

The following table summarizes the key factors that quantum chemical calculations would assess to determine the reactivity profile of this compound.

| Factor | Influence on Reactivity of this compound | Computational Metric |

| Steric Hindrance | High. The bulky Trt and Fmoc groups impede the approach of reactants, likely increasing the activation energy for peptide bond formation. | Transition State Geometry |

| Nucleophilicity | Moderate. The alpha-amino group's reactivity is standard for an amino acid once the Fmoc group is removed. | Atomic Charges, HOMO Energy |

| Activation Energy | Predicted to be higher than for smaller, unhindered amino acids, leading to slower reaction kinetics. | ΔG‡ (Gibbs Free Energy of Activation) |

| Side Reactions | Potential for base-catalyzed epimerization or intramolecular lactam formation. mdpi.comrsc.org | Reaction Pathways & Barriers |

In Silico Design and Prediction of Novel Peptide Scaffolds and Bioconjugates Utilizing this compound

In silico design leverages computational methods to create novel molecules with desired properties, a strategy increasingly used for therapeutic peptides. nih.govnih.gov Unnatural amino acids are fundamental to this process, as they introduce structural and functional diversity beyond the canonical 20 amino acids. acs.orgnih.gov this compound is a prime example of an orthogonally protected building block, which is a cornerstone of advanced peptide design. sigmaaldrich.com

The "orthogonality" of the protecting groups is key. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Nγ-Trt group is highly sensitive to mild acid (e.g., dilute Trifluoroacetic Acid, TFA). This differential stability allows for selective deprotection at different stages of solid-phase peptide synthesis (SPPS). This capability is crucial for the rational, computer-aided design of complex peptide architectures. sigmaaldrich.comresearchgate.net

The primary role of this compound in in silico design is to serve as a latent branching point. A computational model of a peptide can be designed where the Dab side chain is intended for specific modifications. The synthetic chemist can then use this compound to realize this design.

Key applications in computational design include:

Branched Peptides: The side-chain amine of Dab, after Trt deprotection, can serve as an anchor point for the synthesis of a second peptide chain. This creates branched or dendrimeric peptides, a structure known to increase stability against proteases and potentially enhance biological activity. researchgate.net

Cyclic Peptides: The side-chain amine can be used as an attachment point for a cyclization linker, creating a head-to-side-chain or side-chain-to-side-chain cyclic peptide. Cyclization is a common strategy to improve peptide stability and receptor binding affinity by reducing conformational freedom.

Site-Specific Bioconjugation: The exposed side-chain amine is an ideal site for attaching other molecules. In silico models can be used to predict how the attachment of a cargo molecule—such as a fluorescent dye, a small-molecule drug, or a chelating agent—will affect the peptide's structure and function. researchgate.netnih.gov

The table below outlines design strategies that can be computationally modeled and then synthesized using the this compound building block.

| Design Strategy | Role of this compound | Predicted Advantage |

| Branched Peptide Synthesis | Provides an orthogonal handle on the side chain to initiate the growth of a second peptide sequence. researchgate.net | Increased enzymatic stability, multivalency for enhanced receptor binding. researchgate.net |

| Side-Chain Cyclization | Acts as one of the anchor points for a linker, enabling the formation of a constrained cyclic structure. | Improved conformational stability, receptor affinity, and metabolic stability. |

| Peptide-Drug Conjugates | Offers a specific, predictable site for covalent attachment of a therapeutic payload. nih.gov | Targeted drug delivery, improved pharmacokinetic properties. |

| Fluorescent Probes | Allows for the precise placement of a fluorophore for studying peptide localization or binding interactions. researchgate.net | Enables FRET studies, cellular imaging, and diagnostic applications. |

Emerging Research Directions and Future Perspectives on Trt Dab Fmoc Oh in Chemical Biology and Materials Science

Potential of Trt-Dab(Fmoc)-OH in the Development of Advanced Peptide-Based Biomaterials and Hydrogels

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) into peptide sequences is a key strategy for creating biomaterials with tailored properties. The side chain of Dab provides a valuable site for modification, allowing for the introduction of branching, cross-linking, or the attachment of functional moieties. The use of this compound in this context offers several prospective advantages for the creation of advanced peptide-based biomaterials and hydrogels.

Peptide hydrogels are a class of biomaterials that have garnered significant interest for applications in tissue engineering, regenerative medicine, and controlled drug release. nih.govmdpi.com These materials are typically formed through the self-assembly of short peptides into a three-dimensional network that can entrap large amounts of water. nih.govresearchgate.net The Fmoc group, present in this compound, is a well-known driver of self-assembly, promoting the formation of β-sheet structures through π-π stacking interactions between the fluorenyl rings. nih.govresearchgate.net This inherent property of the Fmoc group can be harnessed to induce gelation in peptides containing the this compound residue.

The trityl (Trt) protecting group on the Dab side chain, being exceptionally bulky, can influence the packing and mechanical properties of the resulting hydrogel. While the Trt group is generally considered a protecting group to be removed, its presence in the final material could be explored for creating stimuli-responsive systems. The acid-labile nature of the Trt group means that a hydrogel containing Trt-Dab could potentially be designed to disassemble or alter its properties in response to a decrease in pH. peptide.comiris-biotech.de This could be particularly useful for creating "smart" biomaterials that release a therapeutic payload in the acidic microenvironment of a tumor or at a site of inflammation.

Furthermore, the Dab side chain, once deprotected, offers a primary amine for further functionalization. This allows for the covalent attachment of bioactive molecules, such as growth factors, targeting ligands, or drugs, directly onto the hydrogel scaffold. This post-gelation modification capability is a significant advantage for creating multifunctional biomaterials with precise control over their biological activity. While direct studies on this compound for these applications are limited, research on analogous Fmoc-dipeptides and other Fmoc-amino acid derivatives provides strong evidence for this potential. nih.govmdpi.comresearchgate.netrsc.orgpeptide.com

| Feature of this compound | Potential Application in Biomaterials/Hydrogels | Supporting Principles |

| Fmoc Group | Induces self-assembly and hydrogelation | π-π stacking interactions leading to β-sheet formation nih.govresearchgate.net |

| Trityl (Trt) Group | Stimuli-responsive material (pH-sensitive disassembly) | Acid-labile nature of the Trt protecting group peptide.comiris-biotech.de |

| Dab Side Chain (post-deprotection) | Covalent attachment of bioactive molecules | Availability of a primary amine for bioconjugation chemimpex.com |

| Overall Structure | Creation of mechanically tunable and functional scaffolds | Combination of self-assembling and modifiable components |

Exploration of this compound in Self-Assembling Peptide Systems and Nanostructures

The principles that govern the formation of hydrogels also apply to the creation of a wider range of self-assembling peptide systems and nanostructures, such as nanofibers, nanotubes, and micelles. nih.govresearchgate.net The incorporation of this compound into peptide sequences can be envisioned as a strategy to precisely control the morphology and properties of these nanostructures.

The interplay between the hydrophilic peptide backbone, the hydrophobic and aromatic Fmoc group, and the bulky, hydrophobic Trt group can lead to complex self-assembly behaviors. It is hypothesized that by varying the peptide sequence and the placement of the this compound residue, it may be possible to direct the self-assembly process towards specific nanostructures. For instance, in peptide amphiphiles, which consist of a hydrophobic tail and a hydrophilic head, the Trt-Dab residue could be strategically placed to influence the critical packing parameter and, consequently, the shape of the resulting micelles or vesicles.

The use of D-amino acids, the enantiomeric form of the naturally occurring L-amino acids, has been shown to enhance the proteolytic stability of peptide-based materials, a crucial factor for in vivo applications. nih.govresearchgate.net While the focus here is on the L-form of Dab, the principles of using non-natural amino acids to create more robust materials are highly relevant. The incorporation of Dab itself can alter the peptide's susceptibility to enzymatic degradation.

Furthermore, the deprotected Dab side chain can serve as a point for introducing specific recognition motifs or functional groups, leading to the formation of "smart" nanostructures. For example, a targeting ligand could be attached to the Dab side chain of a self-assembled nanoparticle to direct it to cancer cells. The release of a drug encapsulated within the nanoparticle could then be triggered by the acidic tumor microenvironment, which would cleave the Trt group if it were retained in the final structure. Research into nucleo-peptides based on diaminobutyric acid has also highlighted the potential for creating self-assembling systems with unique recognition and binding properties. researchgate.netfishersci.com

Future Innovations in Protecting Group Chemistry and Peptide Ligation Strategies Beyond Conventional Paradigms Utilizing this compound Derivatives

The utility of this compound extends beyond its direct incorporation into peptide sequences. It also serves as a platform for innovations in protecting group chemistry and peptide ligation strategies. The orthogonal protection scheme, where the Fmoc group is base-labile and the Trt group is acid-labile, is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de This allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for modification.

Future research could focus on developing novel protecting groups for the Dab side chain that are cleavable under even milder or more specific conditions, such as by enzymatic action or light. This would further expand the toolbox of orthogonal protecting groups and enable the synthesis of increasingly complex and multifunctional peptides.

In the realm of peptide ligation, where two or more peptide fragments are joined together, derivatives of this compound could play a pivotal role. For instance, the Dab side chain could be modified to contain a chemical handle that facilitates a specific ligation chemistry, such as a click reaction or native chemical ligation. The Trt group would protect this handle during the synthesis of the peptide fragment, and its selective removal would then unmask the reactive group for the ligation step. The use of highly labile linkers in conjunction with Trt-based side-chain protection has been explored for the synthesis of protected peptide fragments, which can then be used in fragment condensation strategies.

Moreover, the unique steric and electronic properties of the Trt group could be exploited to influence the outcome of chemical reactions on the peptide. For example, the bulkiness of the Trt group could direct a modification to a specific site on the peptide by sterically hindering other potential reaction sites.

| Area of Innovation | Potential Role of this compound Derivatives | Future Research Directions |

| Protecting Group Chemistry | Platform for developing novel, selectively cleavable protecting groups for the Dab side chain. | Exploration of enzyme-labile, photo-labile, or other stimuli-responsive protecting groups. |

| Peptide Ligation | Introduction of masked reactive handles on the Dab side chain for specific ligation chemistries. | Development of novel ligation strategies that exploit the unique properties of the Trt group. |

| Site-Specific Modification | Use of the Trt group's steric bulk to direct chemical modifications to other parts of the peptide. | Investigating the influence of the Trt group on the reactivity and selectivity of various chemical reactions on peptides. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.